1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
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Overview
Description
1-(Prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid (1-P2YICA) is a synthetic, small-molecule cyclohexanecarboxylic acid derivative that has been used in a variety of scientific research applications. 1-P2YICA is a highly versatile compound that has been found to have several biochemical and physiological effects.
Scientific Research Applications
1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the regulation of gene expression, cell signaling pathways, and the role of cyclooxygenase-2 (COX-2) in inflammation. Additionally, 1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has been used to study the role of the endocannabinoid system in the regulation of energy balance and to study the role of the endocannabinoid system in the regulation of reward-seeking behavior.
Mechanism of Action
1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid acts as an agonist at the cannabinoid CB1 receptor, which is involved in the regulation of appetite, memory, and pain perception. Additionally, 1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has been found to act as an antagonist at the CB2 receptor, which is involved in the regulation of inflammation and immune system responses.
Biochemical and Physiological Effects
1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit the release of pro-inflammatory cytokines, and reduce the production of reactive oxygen species. Additionally, 1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins, leukotrienes, and thromboxanes.
Advantages and Limitations for Lab Experiments
1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid is a highly versatile compound that can be used in a variety of laboratory experiments. It has a high solubility in water, making it ideal for in vitro experiments. Additionally, 1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has a low toxicity, making it safe to use in laboratory experiments. However, 1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has a short half-life, making it difficult to use in long-term experiments.
Future Directions
1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has a wide range of potential applications in scientific research. Possible future directions include the study of the role of the endocannabinoid system in the regulation of metabolic processes, the study of the role of the endocannabinoid system in the regulation of neurodegenerative diseases, and the study of the role of the endocannabinoid system in the regulation of cancer. Additionally, 1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid could be used to study the role of the endocannabinoid system in the regulation of pain perception and the role of the endocannabinoid system in the regulation of mood and anxiety.
Synthesis Methods
1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid can be synthesized in a two-step process. First, the cyclohexanecarboxylic acid is reacted with propargylamine to form 1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid. The second step involves the reaction of the acid with anhydrous hydrogen chloride and anhydrous acetonitrile to form 1-(prop-2-ynoyl)-2,3-dihydro-1H-indole-5-carboxylic acid.
properties
IUPAC Name |
1-prop-2-ynoyl-2,3-dihydroindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h1,3-4,7H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKFSCUJUHNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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